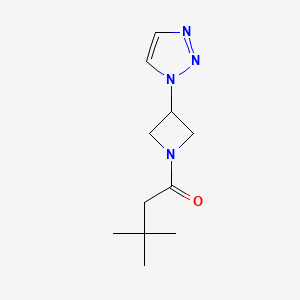

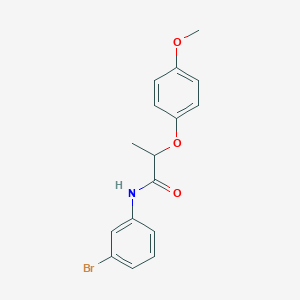

![molecular formula C9H15ClN4O2 B2512234 1-[(1S,2R)-2-氨基环己基]三唑-4-羧酸;盐酸盐 CAS No. 2137567-74-7](/img/structure/B2512234.png)

1-[(1S,2R)-2-氨基环己基]三唑-4-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride" is a derivative of triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring can be part of more complex fused structures or can appear as a substituent, as in the case of triazole carboxylic acids, which are of interest for their potential use in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. For instance, 5-amino-1,2,4-triazoles can be synthesized by reacting hydrazonoyl hydrochlorides with carbodiimides, using triethylamine as a base . Another approach involves the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to yield 5-amino-1,2,3-triazole-4-carboxylates, which can be further used to prepare triazole-containing dipeptides and other biologically active compounds . Additionally, copper(I)-catalyzed 1,2,3-triazole formation is used to create macrocyclic carbohydrate/amino acid hybrids, demonstrating the versatility of triazole synthesis .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using techniques such as X-ray crystallography. For example, the structure of 1,1'-azobis-1,2,3-triazole was determined using this method, revealing insights into its thermal stability and photochromic properties . Similarly, the conformation of the 1-aminocyclohexane-1-carboxylic acid residue, a structural component related to the compound , has been studied in simple derivatives and peptides, showing that the cyclohexane rings typically adopt a chair conformation .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to their reactive functional groups. The amino group on the triazole ring can form adducts with heterocyclic carboxylic acids, as seen in the molecular adducts of 3-amino-1,2,4-triazole . Furthermore, triazole rings can be incorporated into fused heterocyclic systems, such as triazolothiadiazoles and triazolothiadiazines, which have been synthesized for their potential anti-inflammatory and molluscicidal activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the presence of the triazole ring can confer thermal stability and photochromic behavior, as observed in 1,1'-azobis-1,2,3-triazole . The solubility, melting point, and reactivity of these compounds can vary significantly depending on the substituents attached to the triazole ring and the overall molecular architecture.

科学研究应用

1. 生物学和化学应用

三唑衍生物表现出广泛的生物活性,在药物化学中引起极大关注。这些化合物展示出在抗炎、抗菌、抗肿瘤和抗病毒等方面的潜力。它们在包括药物化学、材料科学和农业在内的各个领域的应用突显了其多功能性。含有 1,2,3-三唑环的知名药物,如鲁非那米、头孢曲嗪和他唑巴坦,强调了这些衍生物在市场中的重要性。三唑部分对酸和碱水解的稳定性,以及它们与生物靶标形成氢键和偶极-偶极相互作用的能力,使它们成为药物发现中的关键支架。此外,1,2,3-三唑的生态友好合成,包括使用微波辐射和新型催化剂,表明该领域的永续方法与当前的环境考虑相一致 (Ferreira 等人,2013; Kaushik 等人,2019; de Souza 等人,2019)。

2. 合成和结构建模

三唑衍生物的合成,特别是含有 1,2,4-三唑的支架,是研究的一个关键领域,因为它们存在于各种药物和生物学上重要的化合物中。合成这些支架的创新策略对于发现新的候选药物至关重要。包括铜催化和非铜催化路线在内的各种合成技术突出了该领域的持续发展。寻找制备这些化合物的新型有效方法的重点是由新发疾病和耐药性发展的不断挑战所驱动的 (Nasri 等人,2021; Parchenko,2019)。

3. 工业和功能应用

三唑衍生物在制药领域之外有着广泛的应用。在农业中,它们被用于生产植物保护产品,包括杀虫剂、杀菌剂和植物生长调节剂。在工业中,这些化合物是生产高能材料、染料和防腐添加剂的组成部分。三唑衍生物在制造耐热聚合物和具有荧光性质的产品中的应用表明了它们在各个领域的通用性和重要性 (Nazarov 等人,2021; Hrimla 等人,2021)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-[(1S,2R)-2-aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2.ClH/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13;/h5-6,8H,1-4,10H2,(H,14,15);1H/t6-,8+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNMWFUSQXPAKG-HNJRQZNRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N2C=C(N=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)N)N2C=C(N=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

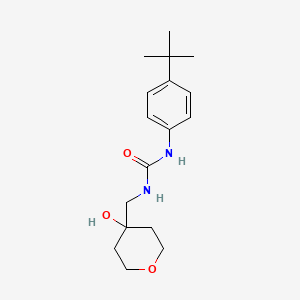

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2512152.png)

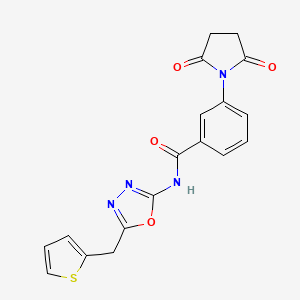

![(2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2512155.png)

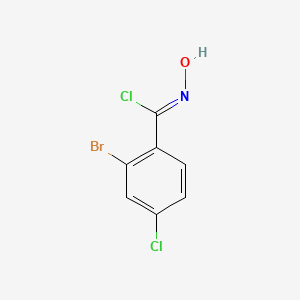

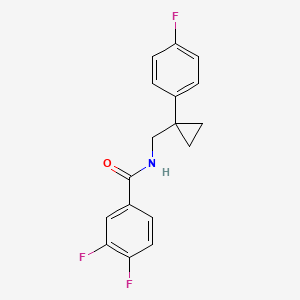

![3-Cyclopropyl-1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2512157.png)

![N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride](/img/structure/B2512166.png)

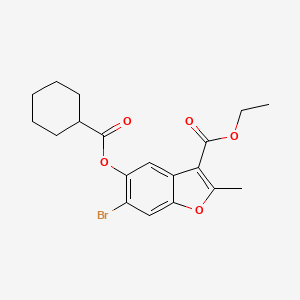

![7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2512169.png)